Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is a chemical compound with a unique structure characterized by the presence of multiple fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with methylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the replacement of fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzylamine: Similar structure but lacks the methyl group.
2,3,5,6-Tetrafluorophenylmethanol: Contains a hydroxyl group instead of an amine.
2,3,5,6-Tetrafluorobenzyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride is unique due to the presence of both the methylamine and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Properties
Molecular Formula |
C8H8ClF4N |
---|---|
Molecular Weight |
229.60 g/mol |
IUPAC Name |
N-methyl-1-(2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c1-13-3-4-7(11)5(9)2-6(10)8(4)12;/h2,13H,3H2,1H3;1H |
InChI Key |
UMDUKLHXPRVLEI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1F)F)F)F.Cl |
Origin of Product |
United States |
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